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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)ethanol

Cat. No.: B108356

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)ethanol, also known as 2-Chlorophenethyl Alcohol, is an important
chemical intermediate with significant applications in the pharmaceutical, agrochemical, and
fragrance industries.[1] Its structure, featuring a chlorinated aromatic ring and a primary alcohol
functional group, provides a versatile scaffold for synthetic transformations. This guide offers a
comprehensive overview of its chemical and physical properties, spectroscopic profile,
synthesis, reactivity, and applications, with a focus on its relevance in drug development. The
conformational flexibility of this molecule has implications for drug design, as different
conformers may exhibit varied binding affinities for target proteins.[1]

Chemical Identity and Physical Properties

2-(2-Chlorophenyl)ethanol is a colorless to light yellow liquid.[2] The presence of the hydroxyl
group imparts moderate polarity, allowing for hydrogen bonding and influencing its solubility in
polar solvents.[3] Its core physical and chemical properties are summarized below.
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Property Value Source(s)

CAS Number 19819-95-5 [4][5]

Molecular Formula CsHoCIO [5]1[6]

Molecular Weight 156.61 g/mol [2][5][6]
Colorless to Light yellow clear

Appearance o [2]
liquid

. ) 227.5+0.0 °C at 760 mmHg;

Boiling Point 41071
130 °C at 12.5 mmHg

Density 1.2+0.1 g/cm3 [4]

Specific Gravity (20/20) 1.19 [7]

Flash Point 101.1 £20.4 °C [4]

Refractive Index 1.554 41071

LogP 1.95 [4]

Exact Mass 156.034195 [4]

Synthesis and Manufacturing

While various synthetic routes exist, a common and logical approach for the preparation of 2-

(2-Chlorophenyl)ethanol involves the reduction of a corresponding carbonyl compound, such

as 2-(2-chlorophenyl)acetaldehyde or 2'-chloroacetophenone. This transformation can be

achieved using standard reducing agents.

General Synthesis Workflow: Reduction of 2'-
Chloroacetophenone

The following workflow illustrates a generalized, high-level process for synthesizing 2-(2-

Chlorophenyl)ethanol. The choice of reducing agent and solvent system is critical for

optimizing yield and purity.
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Caption: Generalized synthetic workflow for 2-(2-Chlorophenyl)ethanol.
Protocol Considerations:

e Choice of Reducing Agent: Sodium borohydride (NaBHa4) is a mild and selective reagent
suitable for reducing ketones to alcohols without affecting the aromatic chloride. More
powerful reagents like lithium aluminum hydride (LiAIH4) could also be used but require
anhydrous conditions and more stringent handling procedures.

o Solvent: Protic solvents like methanol or ethanol are typically used for NaBHa reductions.

» Work-up: The reaction is typically quenched with water or dilute acid, followed by extraction
of the product into an organic solvent (e.g., ethyl acetate).

 Purification: The crude product is often purified by vacuum distillation to remove impurities
and the solvent.
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Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-
(2-Chlorophenyl)ethanol.

A. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional
groups. Attenuated Total Reflectance (ATR) and Vapor Phase IR spectra are available from
spectral databases.[5][8]

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm~1,
characteristic of the alcohol hydroxyl group.

e C-H Stretch (sp?®): Absorptions are expected just below 3000 cm~1 (typically 2850-2960
cm~1) for the ethyl chain.

e C-H Stretch (sp?): Absorptions are expected just above 3000 cm~1 for the aromatic ring.

o C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm~1
region.

e C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1050 cm—1.

o C-CI Stretch: A band in the fingerprint region, typically 600-800 cm™1, indicates the carbon-
chlorine bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectral data for 2-(2-
Chlorophenyl)ethanol was not found in the search results, the expected *H and 3C NMR
signals can be predicted based on its structure:

e 1H NMR:

o Atriplet corresponding to the two protons of the -CH2-OH group.

o Atriplet corresponding to the two protons of the Ar-CHz- group.

o A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary
with concentration and solvent.
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o A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to
the four protons on the substituted benzene ring.

e 13C NMR:
o Asignal for the -CH2-OH carbon.
o Asignal for the Ar-CH2- carbon.

o Six distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom
being significantly affected.

C. Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show
a molecular ion peak (M*) at m/z 156 and a characteristic M+2 peak at m/z 158 with an
intensity of about one-third of the M+ peak, which is indicative of the presence of a single
chlorine atom.[4] Key fragmentation patterns would likely include:

o Loss of water (H20) from the molecular ion.

o Cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to
characteristic fragments.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-(2-Chlorophenyl)ethanol is dominated by its primary alcohol
functional group, making it a valuable building block for introducing the 2-chlorophenethyl
moiety into larger molecules.[1]
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Caption: Key reaction pathways for 2-(2-Chlorophenyl)ethanol.

A. Role as a Pharmaceutical Intermediate 2-(2-Chlorophenyl)ethanol serves as an
intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is a precursor to
more complex active pharmaceutical ingredients (APIs). The hydroxyl group can be readily
converted into other functional groups or used as a handle for coupling reactions, enabling the
construction of larger molecular frameworks.

B. Conformational Polymorphism in Drug Design Computational studies highlight that the
conformational flexibility of molecules like 2-(2-chlorophenyl)ethanol can lead to multiple
stable conformations.[1] These different three-dimensional arrangements can possess distinct
bond lengths and angles, resulting in pseudo-resonance structures that coexist.[1] This
phenomenon is critically important in drug design, as different conformers of a drug candidate
can display significantly different binding affinities and selectivities for its biological target.[1]
Understanding and controlling this conformational behavior is a key aspect of modern
medicinal chemistry.

Safety and Handling

Proper handling of 2-(2-Chlorophenyl)ethanol is crucial to ensure laboratory safety. It is
classified as an irritant.[9][10]
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GHS Hazard Information:

Pictogram: GHSO07 (Exclamation Mark)[7]

 Signal Word: Warning

e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o Precautionary Statements:

[¢]

P264: Wash skin thoroughly after handling.[7]

[e]

P280: Wear protective gloves, eye protection/face protection.

o

P302 + P352: IF ON SKIN: Wash with plenty of water.

[¢]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

o Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with
skin, eyes, and clothing.[9]

o Storage: Keep the container tightly closed and store in a cool, dark place. Store away from
incompatible materials such as strong oxidizing agents.[9]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields or goggles, and a lab coat.[9] If vapors or aerosols are likely to be generated, a vapor
respirator may be necessary.[9]

First-Aid Measures:
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» Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek
medical advice.[9]

o Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get
medical advice/attention.[9]

 Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing.[9]

 Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

2-(2-Chlorophenyl)ethanol is a versatile chemical building block with well-defined physical
and spectroscopic properties. Its utility as an intermediate is central to its role in the synthesis
of pharmaceuticals and other specialty chemicals. For drug development professionals, an
understanding of its reactivity, synthetic accessibility, and conformational properties is essential
for leveraging this molecule in the design and creation of novel therapeutic agents. Adherence
to strict safety protocols is mandatory when handling this compound to mitigate its irritant
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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